Austrocortirubin

Description

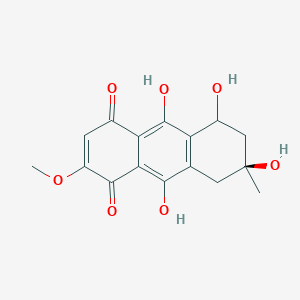

Structure

3D Structure

Properties

CAS No. |

112926-20-2 |

|---|---|

Molecular Formula |

C16H16O7 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8?,16-/m0/s1 |

InChI Key |

WWTHHBSODPGTAK-VEDISBKWSA-N |

SMILES |

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Isomeric SMILES |

C[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Canonical SMILES |

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Synonyms |

(1S,3S)-austrocortirubin austrocortirubin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Source Identification and Bioprospecting

Austrocortirubin (B605689) was first identified in the terrestrial mushroom Dermocybe splendida. wikipedia.orgpublish.csiro.au It is an octaketide, a type of secondary metabolite, formed in the fruit bodies of the fungus. nih.gov The biosynthesis of this compound involves the gentiobioside of (S)-torosachrysone. nih.gov

This compound is a known metabolite found in several species of the genus Cortinarius, particularly within the subgenus Dermocybe. These fungi are often characterized by their brightly colored fruit bodies, with pigments playing a significant role in their chemotaxonomy. zobodat.atrbg.vic.gov.au

The presence of this compound, along with related compounds like austrocortilutein (B1231487), is a distinguishing feature of certain Cortinarius species. For instance, in Dermocybe splendida, this compound and austrocortilutein are the principal red and yellow pigments, respectively. zobodat.at The co-occurrence of these pigments is considered unique among Australasian Dermocybe species. landcareresearch.co.nz

The following table details various Cortinarius species from which this compound has been isolated:

| Fungal Species | Key Findings |

| Cortinarius basirubescens | Contains this compound, which has been shown to inhibit the growth of Staphylococcus aureus. nih.govthieme-connect.com |

| Cortinarius persplendidus | The simultaneous occurrence of xanthopurpurin (B15295), austrocortilutein, and this compound is a unique characteristic. landcareresearch.co.nz |

| Cortinarius umbonatus | Contains austrocortilutein and this compound as major color compounds. zobodat.at |

| Dermocybe splendida | A primary source for the initial isolation of this compound. wikipedia.orgnih.govzobodat.at |

| Dermocybe erythrocephala | Contains pigments of the this compound type. zobodat.at |

Cortinarius species represent a significant and underexplored source of novel metabolites, with many Australian species being largely endemic. thieme-connect.comresearchgate.net

Interestingly, this compound, once thought to be exclusive to terrestrial fungi like Cortinarius, has also been isolated from various marine-derived fungi. This discovery highlights the metabolic diversity of fungi in marine environments.

Nigrospora sp. : A strain of Nigrospora sp. isolated from a zoanthid collected in the South China Sea was found to produce this compound. researchgate.netmdpi.com Another Nigrospora species, derived from a sea anemone, also yielded this compound. researchgate.net

Fusarium sp. : Strains of Fusarium spp. (PSU-F14 and PSU-F135), which are endophytes from the gorgonian sea fan Annella sp. in Thailand, have been shown to excrete this compound. nih.govencyclopedia.pubnih.gov

Guignardia sp. : An endophytic strain of Guignardia sp. from a mangrove plant has been reported to produce this compound. researchgate.netresearchgate.net

Halorosellinia sp. : A Halorosellinia species, also an endophyte from a mangrove, is another known source of this compound. researchgate.netencyclopedia.pubnih.gov

The following table summarizes the marine fungal sources of this compound:

| Fungal Genus | Host/Source Organism | Location |

| Nigrospora | Zoanthid (Palythoa haddoni), Sea anemone | South China Sea |

| Fusarium | Gorgonian sea fan (Annella sp.) | Thailand |

| Guignardia | Mangrove plant (Kandelia candel) | Not specified |

| Halorosellinia | Mangrove plant (Kandelia candel) | Not specified |

Extraction and Purification Strategies

The isolation of this compound from its fungal sources involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.

The initial step in isolating this compound is the extraction from fungal material using organic solvents. The choice of solvent is crucial for efficiently recovering the target compound.

Ethanol (B145695) : Fresh or deep-frozen carpophores (fruiting bodies) of Cortinarius species are often macerated in ethanol to extract pigments. publish.csiro.auzobodat.at

Acetone : Acetone has also been used for the extraction of pigments from fresh fruit-bodies of species like Dermocybe austroveneta. zobodat.at

Ethyl Acetate (B1210297) : Following an initial broader solvent extraction, the extractives are often partitioned with ethyl acetate. psu.edu This solvent is effective for separating lipophilic compounds like this compound. thieme-connect.comresearchgate.net In some procedures, after an initial extraction, the resulting material is distributed between ethyl acetate and water. psu.edu

The selection of the extraction solvent depends on the polarity of the target pigments and the nature of the fungal matrix.

After the initial solvent extraction, the crude extract, which contains a mixture of compounds, undergoes further separation and purification using chromatographic techniques.

Thin-Layer Chromatography (TLC) : Preparative TLC is a common method for purifying fungal extracts. zobodat.at For instance, extracts from Dermocybe species have been purified on silica (B1680970) gel plates using a solvent system of toluene, ethyl formate, and formic acid (50:49:1). zobodat.at TLC is also used to compare the pigment profiles of different fungal species. azurefd.netresearchgate.net

Column Chromatography : This technique is widely used for the large-scale purification of pigments from fungal extracts. pnrjournal.com Silica gel is a common stationary phase for separating compounds based on their polarity. soeagra.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and analysis of pigments. readersinsight.net It allows for the separation of closely related compounds and the quantification of the isolated pigments.

These purification strategies are essential for obtaining pure this compound for structural elucidation and further research.

Stereochemical Characterization and Structural Elucidation

Absolute and Relative Stereochemistry Determination

Austrocortirubin (B605689), a tetrahydroanthraquinone (B8792033) pigment, possesses chiral centers, giving rise to different stereoisomers. The primary naturally occurring forms have been identified as (1S,3S)-austrocortirubin and (1S,3R)-austrocortirubin. griffith.edu.aupublish.csiro.ausemanticscholar.org The elucidation of their exact spatial configuration has been achieved through a combination of chemical degradation, synthesis, and spectroscopic analysis.

The absolute stereochemistry of the (1S,3S) isomer was rigorously established through chemical correlation. rsc.org This involved the degradation of (1S,3S)-austrocortirubin to a known compound, (R)-methyl 2-(2-methyl-5-oxotetrahydrofuryl)acetate, allowing for an unambiguous assignment of its configuration. rsc.orgresearchgate.netresearchgate.netscribd.com This assignment was further corroborated by the synthesis of the diastereomer, (1S,3R)-austrocortirubin, from (S)-citramalic acid, a starting material with a known, fixed stereochemistry. publish.csiro.auresearchgate.net

The relative stereochemistry of the hydroxyl groups within the tetrahydroaromatic ring was initially inferred from the molecule's ability to readily form derivatives, such as acetonides and phenylboronates. scribd.com This derivatization is only possible when the hydroxyl groups are in a specific spatial orientation (cis). Further confirmation of the relative configuration was obtained from the analysis of proton-proton coupling constants in NMR spectra. griffith.edu.au Additionally, techniques like chiral High-Performance Liquid Chromatography (HPLC) have been instrumental in separating the various stereoisomers of related tetrahydroanthraquinones, demonstrating a powerful method for analyzing enantiomeric purity. researchgate.net

Advanced Spectroscopic Characterization Techniques

The structural framework of this compound was pieced together and confirmed using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, molecular formula, and three-dimensional shape.

A powerful toolkit of two-dimensional (2D) NMR experiments was essential for the complete assignment of the chemical structure of this compound and its analogues. griffith.edu.auacs.org These experiments map the correlations between different nuclei within the molecule, allowing for a step-by-step construction of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org It reveals the proton-proton connectivity networks, helping to define the spin systems within the aliphatic ring of the tetrahydroanthraquinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atom to which they are attached (a one-bond correlation). griffith.edu.aucolumbia.edu This technique is invaluable for assigning the carbon signals in the spectrum based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. griffith.edu.au It detects correlations between protons and carbons over longer ranges (typically 2 to 4 bonds). columbia.edublogspot.com This information is vital for connecting the different spin systems and for placing quaternary carbons (carbons with no attached protons) within the molecular framework.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. griffith.edu.au The detection of a ROESY correlation provides definitive evidence for the relative stereochemistry of the molecule by showing the spatial proximity of specific protons on the chiral centers. griffith.edu.auresearchgate.net

| NMR Technique | Type of Correlation Detected | Structural Information Provided |

|---|---|---|

| COSY | ¹H-¹H coupling networks | Identifies adjacent protons, establishing connectivity within spin systems. |

| HSQC | One-bond ¹H-¹³C correlations | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations | Connects molecular fragments and places quaternary carbons to build the overall skeleton. |

| ROESY | ¹H-¹H spatial proximity (through-space) | Determines the relative stereochemistry by identifying protons that are close in 3D space. |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique used to determine the precise molecular formula of a compound. griffith.edu.aumdpi.com For this compound, HRESIMS provides an extremely accurate measurement of its mass-to-charge ratio. This exact mass allows for the calculation of a unique elemental composition, which was confirmed as C₁₆H₁₆O₇. nih.govwikipedia.org This information is a critical first step, complementing the structural data obtained from NMR spectroscopy. dntb.gov.ua

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₆H₁₆O₇ |

| Molar Mass | 320.297 g·mol⁻¹ |

| Derived Information | Provides the exact elemental composition, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. |

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity and stereochemistry. researchgate.net While obtaining a suitable crystal of this compound itself can be challenging, its stereochemical assignments have been unambiguously confirmed through the X-ray analysis of its crystalline derivatives. rsc.orgrsc.org

Notably, the structure of an this compound phenylboronate (B1261982) derivative was determined by this method. rsc.orgmdpi.comrsc.org Furthermore, the stereochemistry was also confirmed by a single-crystal X-ray analysis of an acetonide derivative of the closely related compound, (1S,3S)-austrocortilutein, which shares the same stereochemical arrangement at the chiral centers. rsc.orgresearchgate.netresearchgate.net These crystallographic studies provide the ultimate validation for the structural and stereochemical assignments made through spectroscopic and chemical methods. publish.csiro.au

Biosynthesis and Pathway Investigations

Polyketide Biosynthetic Origin

Austrocortirubin (B605689) is classified as a polyketide, a large class of secondary metabolites produced by bacteria, fungi, and plants. wikipedia.org Specifically, it is an octaketide, signifying that its core carbon skeleton is assembled from eight two-carbon "ketide" units. nih.gov Research on the fungus Dermocybe splendida has shown that the tetrahydroanthraquinones (1S,3S)-austrocortilutein and (1S,3S)-austrocortirubin are octaketides. nih.gov Their formation proceeds through the gentiobioside of the dihydroanthracenone (S)-torosachrysone, which serves as a key intermediate. nih.gov The polyketide origin is further supported by biosynthetic studies on related fungal anthraquinones, which have demonstrated the incorporation of labeled acetate (B1210297) precursors into the molecular structure. mdpi.comrsc.org

Acetate-Malonate Pathway in Fungal Production

In fungi, the biosynthesis of anthraquinones like this compound proceeds exclusively via the acetate-malonate pathway. rsc.orgmdpi.comnih.gov This metabolic route is fundamentally different from the dual pathways (shikimate and acetate-malonate) observed in plants for producing similar compounds. nih.govnih.gov The pathway commences with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. mdpi.comrasmusfrandsen.dk Each condensation step is driven by the decarboxylation of malonyl-CoA. rasmusfrandsen.dk This iterative process builds a long poly-β-keto chain, the direct precursor to the polyketide backbone. mdpi.comresearchgate.net The utilization of acetate and malonate as the fundamental building blocks can be confirmed experimentally using isotope labeling studies. encyclopedia.pubpsu.edu

Involvement of Non-Reducing Polyketide Synthases (nrPKS)

The assembly of the polyketide chain that forms the basis of this compound is catalyzed by a large, multi-domain enzyme known as a non-reducing polyketide synthase (nrPKS). mdpi.comnih.gov Fungal nrPKSs are iterative Type I PKSs, meaning a single large protein is used repeatedly to catalyze the condensation steps. mdpi.comsciepublish.com These synthases are termed "non-reducing" because they generally lack the domains (e.g., ketoreductase, dehydratase, enoylreductase) that would modify the keto groups of the growing chain. wikipedia.orgmdpi.com The absence of these reductive steps results in a highly oxygenated polyketide chain that is predisposed to cyclize into aromatic structures. rasmusfrandsen.dknih.gov

The nrPKS enzyme orchestrates the regioselective aldol-type condensations and cyclizations of the polyketide intermediate, which ultimately dictate the core aromatic structure of the resulting anthraquinone (B42736). mdpi.comrsc.org The release of the polyketide from the synthase often involves a specialized thioesterase (TE) or Claisen-like cyclase (CLC) domain, or in some cases, a discrete hydrolase enzyme. rsc.orgnih.gov

Genomic and Genetic Basis of Biosynthesis

In filamentous fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically co-located on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). plos.org It is highly probable that the genes for this compound biosynthesis are organized in such a cluster. A typical anthraquinone BGC contains the core nrPKS gene responsible for synthesizing the polyketide backbone. rsc.orgplos.org

In addition to the nrPKS, the cluster contains a suite of genes encoding "tailoring enzymes." These enzymes modify the initial polyketide scaffold through a series of reactions such as hydroxylations, methylations, oxidations, and glycosylations to produce the final, structurally complex this compound molecule. rsc.org The cluster may also include genes for transporters to export the final product and transcription factors that regulate the expression of the entire cluster. plos.org The advent of fungal genome sequencing has enabled the use of genome mining approaches to identify novel BGCs and predict the structures of their metabolic products, providing a powerful tool for discovering new natural products and elucidating their biosynthetic pathways. nih.govnih.gov

Mentioned Compounds

Synthetic Chemistry of Austrocortirubin and Analogues

Total Synthesis Approaches

Total synthesis provides a means to construct the austrocortirubin (B605689) framework from the ground up, offering flexibility in introducing structural variations and enabling the preparation of enantiomerically pure forms. Key strategies have centered on the use of chiral pool starting materials and the application of powerful cycloaddition reactions.

A prominent and successful approach to the enantioselective synthesis of this compound and its stereoisomers involves a chiral pool strategy starting from citramalic acid. publish.csiro.aupublish.csiro.auresearchgate.net This method leverages the inherent chirality of the starting material to establish the stereocenters in the final product. A key transformation in this synthetic sequence is the Diels-Alder cycloaddition, a powerful and atom-economical reaction for forming six-membered rings. cureffi.orgsigmaaldrich.comnih.govmdpi.com

The synthesis of (1S,3S)-austrocortirubin, for instance, has been achieved through a Diels-Alder reaction between a functionalized butadiene derivative and a chiral 1,3-dihydroxy-1,2,3,4-tetrahydro-5,8-naphthoquinone. publish.csiro.au This chiral dienophile is itself derived from (R)-citramalic acid. publish.csiro.au This strategy has proven versatile, allowing for the synthesis of other natural products like (1S,3S)- and (1R,3R)-austrocortilutein by employing the same core cycloaddition methodology. publish.csiro.au Similarly, the synthesis of (1S,3R)- and (1R,3S)-austrocortilutein was accomplished using a Diels-Alder reaction between a functionalized butadiene and the corresponding monochiral trans-1,3-dihydroxy-1,2,3,4-tetrahydro-5,8-naphthoquinone, also derived from citramalic acid. researchgate.net The use of naturally occurring chiral molecules as starting points is a common strategy in organic synthesis to achieve asymmetry. uh.edumdpi.combenthamscience.comrsc.org

The first synthesis of the naturally occurring red tetrahydroanthraquinone (B8792033), (1S,3R)-austrocortirubin, was also confirmed through a synthetic route starting from (S)-citramalic acid. publish.csiro.auresearchgate.net

Beyond the chiral pool approach from citramalic acid, alternative total syntheses have been developed. An early synthesis of (±)-austrocortirubin, the racemic mixture of the natural product, was accomplished starting from naphthopurpurin. publish.csiro.au This route also provided access to related tetrahydroanthraquinones such as austrocortilutein (B1231487) and their deoxy derivatives. publish.csiro.au

More broadly, the synthesis of various functionalized 1,3-butadiene (B125203) derivatives serves as a critical foundation for building complex molecules through cycloaddition reactions. rsc.orgsemanticscholar.org Research has focused on developing methods to prepare these dienes with a range of substituents, which can then be utilized in Diels-Alder reactions to construct diverse carbocyclic frameworks. researchgate.netrsc.org The synthesis of highly substituted hydroanthraquinone derivatives has been achieved with high yields via Diels-Alder reactions starting from readily available 2-substituted naphthoquinones. researchgate.net

Semi-Synthetic Derivatization and Scaffold Utilization

Semi-synthesis, which involves the chemical modification of a readily available natural product, offers an efficient route to novel analogues. This approach leverages the complex core structure of the natural product, which can be difficult to access through total synthesis, while allowing for the introduction of diverse functional groups to probe structure-activity relationships.

A key strategy for the derivatization of the this compound scaffold is the N-alkylation of the tetrahydroanthraquinone core. griffith.edu.au This modification targets the quinone moiety of the molecule. It has been demonstrated that the methoxy (B1213986) group on related quinone systems, such as the antibiotic fredericamycin A, can be readily displaced by primary amines. griffith.edu.au

This reactivity has been successfully applied to (1S,3S)-austrocortirubin. Reaction with various primary amines in a mixture of ethanol (B145695) and acetonitrile (B52724) at room temperature leads to the formation of N-alkylated products in moderate to good yields. griffith.edu.au Spectroscopic analysis, including gHMBC and ROESY correlations, confirmed that the N-alkylation occurs at the C-6 position of the tetrahydroanthraquinone core. griffith.edu.au This method provides a straightforward way to introduce a variety of substituents onto the core structure. While direct alkylation of some heterocyclic systems can favor O-alkylation, specific synthetic routes can be designed to achieve the desired N-alkylated analogues. nih.gov

The amenability of the this compound scaffold to semi-synthetic modification makes it an excellent starting point for the generation of compound libraries. griffith.edu.auresearchgate.net Such libraries, which are collections of structurally related compounds, are invaluable tools in drug discovery for identifying new bioactive molecules. openaccessjournals.comnih.gov

A screening library based on the (1S,3S)-austrocortirubin scaffold was created by reacting the natural product with a selection of eleven primary amines. griffith.edu.au This parallel synthesis approach allowed for the rapid generation of a series of N-substituted tetrahydroanthraquinones. griffith.edu.au The design of such libraries can be guided by computational methods to select for desirable properties. griffith.edu.au The generation of compound libraries from natural product scaffolds is a common strategy to explore chemical space and discover new compounds with enhanced or novel biological activities. researchgate.netsygnaturediscovery.comchemrxiv.orgnih.govmdpi.com

Pre Clinical Biological Activities and Pharmacological Potential

Antineoplastic and Cytotoxic Activities in In Vitro Cancer Models

Austrocortirubin (B605689) has shown notable cytotoxic effects against various human carcinoma cell lines in vitro.

Research has highlighted the potential of this compound as an anticancer agent. One study identified that (1S,3S)-austrocortirubin induces DNA damage in HCT116 human colon cancer cells, leading to apoptosis. nih.gov The compound was found to have a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 3 μM against these cells. nih.gov The mechanism of action involves causing significant DNA damage during multiple phases of the cell cycle, ultimately leading to cell cycle arrest at the G2/M checkpoint. nih.gov This mechanism is distinct from that of the structurally related anticancer drug doxorubicin (B1662922). nih.gov

Furthermore, this compound has been evaluated for its cytotoxic activity against other cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells. nih.gov

Table 1: In Vitro Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity | Reference |

| HCT116 | Colon Carcinoma | GI50 = 3 μM, induces DNA damage and apoptosis | nih.gov |

| MCF-7 | Breast Adenocarcinoma | Cytotoxic activity observed | nih.gov |

Antiprotozoal Activities

Beyond its anticancer potential, this compound has also been investigated for its efficacy against protozoan parasites.

(1S,3S)-Austrocortirubin has been identified as a potent antimalarial agent. In vitro studies against a chloroquine-sensitive strain of Plasmodium falciparum (3D7) revealed an IC50 value of 1.9 μM. nih.gov This finding emerged from a screening of a prefractionated library derived from Australian macrofungi, where the fraction from a Cortinarius species showed promising antimalarial activity. nih.gov The compound did, however, show moderate cytotoxicity against neonatal foreskin fibroblast (NFF) cells with an IC50 of 15.6 μM. nih.gov

Table 2: Antimalarial Activity of (1S,3S)-Austrocortirubin

| Parasite Strain | Activity (IC50) | Host Cell Cytotoxicity (IC50) | Reference |

| Plasmodium falciparum 3D7 | 1.9 μM | 15.6 μM (NFF cells) | nih.gov |

Antimicrobial Efficacy

This compound has demonstrated a spectrum of antimicrobial activities, including effects against both bacteria and viruses.

This compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria. Several studies have reported its activity against Staphylococcus aureus. encyclopedia.pubnih.govresearchgate.netthieme-connect.comipb.pt In one study, fungal octaketides including this compound, isolated from Cortinarius basirubescens, strongly inhibited the growth of S. aureus with IC50 values ranging from 0.7 to 12 µg/mL. thieme-connect.com Another report confirms the efficacy of anthraquinone (B42736) derivatives, including this compound, against S. aureus. nih.gov

However, its activity against Gram-negative bacteria like Pseudomonas aeruginosa appears to be limited. While some related fungal metabolites showed potency against P. aeruginosa, this compound itself was noted for its more specific activity against S. aureus. thieme-connect.com Another study reported that (1S,3R)-austrocortirubin, (1S,3S)-austrocortirubin, and 1-deoxythis compound, obtained from an endophytic Pestalotiopsis sp., displayed poor antibacterial activity against Gram-positive isolates at a concentration of 100 μM. mdpi.com

Table 3: Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive | Strong inhibition (IC50 0.7–12 µg/mL for a group of related compounds) | thieme-connect.com |

| Staphylococcus aureus | Gram-positive | Efficacious | nih.gov |

| Gram-positive isolates | Gram-positive | Poor activity at 100 μM | mdpi.com |

| Pseudomonas aeruginosa | Gram-negative | Less potent compared to other related compounds | thieme-connect.com |

This compound has also been reported to exhibit antiviral activity. researchgate.net Specifically, it displayed mild antiviral activity against the Respiratory Syncytial Virus (RSV) with an IC50 value of 74.0 μM. nih.gov A related compound, 3,5,8-trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dione, showed mild activity against coxsackievirus. nih.gov

Table 4: Antiviral Activity of this compound

| Virus | Activity (IC50) | Reference |

| Respiratory Syncytial Virus (RSV) | 74.0 μM | nih.gov |

Molecular Mechanisms of Action

Cellular DNA Damage Induction Pathways

Austrocortirubin (B605689) has been identified as a potent inducer of DNA damage. nih.gov Studies on human colon cancer cells (HCT116) have shown that the compound causes significant DNA damage across all phases of the cell cycle, including G0/G1, S, and G2. nih.gov This widespread damage triggers cellular responses aimed at halting cell division to allow for repair, or initiating programmed cell death if the damage is too extensive. nih.gov

A primary consequence of the DNA damage induced by this compound is the perturbation of the cell cycle. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. frontiersin.org Checkpoints exist to monitor the integrity of the genome before proceeding to the next phase. frontiersin.org

Research has demonstrated that cells treated with this compound are arrested at the G2/M phase checkpoint. nih.gov This arrest prevents the cells from entering mitosis, the stage of cell division, due to the substantial amount of DNA damage they have incurred. nih.gov The G2/M checkpoint serves as a critical control point, ensuring that damaged DNA is not passed on to daughter cells. frontiersin.org

Table 1: Effect of this compound on Cell Cycle Progression

| Cell Cycle Phase | Observation | Reference |

|---|---|---|

| G0/G1 | Significant DNA damage | nih.gov |

| S | Significant DNA damage | nih.gov |

| G2 | Significant DNA damage | nih.gov |

When DNA damage is irreparable, cells can initiate a process of programmed cell death known as apoptosis. nih.gov this compound has been shown to induce apoptosis in HCT116 cells. nih.gov The induction of apoptosis is a key mechanism by which this compound eliminates cancer cells. The process of apoptosis involves a cascade of events leading to cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. medcraveonline.com

The apoptotic pathway triggered by this compound is linked to the extensive DNA damage it causes. nih.gov It is suggested that the compound may disturb the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, tipping the scales towards cell death. frontiersin.org

Interference with Parasitic Biochemical Processes (e.g., Mitochondrial Electron Transport System)

In addition to its effects on cancer cells, this compound exhibits activity against parasites, such as the malaria-causing organism Plasmodium falciparum. griffith.edu.au The mechanism of action in this context involves interference with essential parasitic biochemical pathways. griffith.edu.auscribd.com

One of the key targets is the mitochondrial electron transport system (ETS). griffith.edu.auscribd.com The ETS is a series of protein complexes located in the inner mitochondrial membrane that are crucial for generating ATP, the cell's primary energy currency, through oxidative phosphorylation. nih.govwikipedia.org By interfering with the ETS, this compound can disrupt the parasite's energy production, leading to its death. griffith.edu.au This is a known mechanism for other quinone-based antimalarial compounds. griffith.edu.au

(1S,3S)-austrocortirubin has been identified as the most active compound against the P. falciparum (3D7) parasite line among several related compounds isolated from the Australian toadstool Cortinarius sp., with an IC50 of 1.9 μM. griffith.edu.au

Table 2: Antimalarial Activity of this compound

| Compound | Target Organism | IC50 | Reference |

|---|

Target Engagement and Protein Interactions

The specific molecular targets and protein interactions of this compound are areas of ongoing investigation. Target engagement, the process by which a compound binds to its intended biological target, is a critical aspect of its mechanism of action. elifesciences.org The diverse biological activities of this compound suggest that it may interact with multiple proteins within the cell.

While the precise proteins that this compound binds to have not been fully elucidated, its ability to induce DNA damage suggests potential interactions with proteins involved in DNA replication and repair pathways. nih.govhorizondiscovery.com In the context of its antimalarial activity, its interference with the mitochondrial electron transport system points towards interactions with protein complexes within this system. griffith.edu.auscribd.com Further research using techniques like proteome-wide solvent shift assays or other methods to study protein-ligand interactions will be necessary to fully map the target engagement profile of this compound. elifesciences.orgnih.gov

Structure Activity Relationship Sar Studies and Chemical Biology

Identification of Key Pharmacophores and Structural Motifs

The tetrahydroanthraquinone (B8792033) scaffold is the foundational pharmacophore of austrocortirubin (B605689), with the quinone moiety being a crucial element. griffith.edu.au This core structure is prevalent in numerous bioactive natural products. researchgate.net The biological activity of these compounds is often linked to the heterocyclic core, which acts as a pharmacophore. researchgate.net

Key structural motifs that significantly influence the biological activity of this compound and its analogs include:

The Tetrahydroanthraquinone Core: This central ring system is fundamental to the molecule's biological activity. griffith.edu.au

The Quinone Moiety: The quinone structure is involved in redox cycling and can be targeted by biological nucleophiles, contributing to cytotoxicity.

Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the aromatic ring are critical. For instance, many tetrahydro-9,10-anthraquinones isolated from microorganisms feature a 5-OH and 7-OCH3 substitution pattern. nih.gov

Substituents on the A-ring: Variations in the substituent groups on the non-aromatic A-ring can modulate biological activity. nih.gov

Research has shown that even minor changes to these motifs can lead to significant shifts in biological effects. For example, the lack of antiparasitic activity in the related compound austrocortinin has been attributed to chemical differences in its A-ring compared to this compound. griffith.edu.au

Impact of Stereoisomerism on Biological Function

Stereoisomerism plays a pivotal role in the biological activity of chiral molecules like this compound. solubilityofthings.combiyokimya.vet Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological properties because biological systems, such as enzymes and receptors, are themselves chiral. solubilityofthings.combiyokimya.vetnih.gov

In the context of this compound, two of its stereoisomers, (1S,3S)-austrocortirubin and (1S,3R)-austrocortirubin, have been studied for their biological activities. Notably, (1S,3S)-austrocortirubin has demonstrated greater potency in several biological assays compared to its (1S,3R) counterpart.

| Compound | Target Organism/Cell Line | Activity | Reference |

| (1S,3S)-austrocortirubin | Staphylococcus aureus | IC50 of 3 µg/mL | griffith.edu.au |

| (1S,3S)-austrocortirubin | Plasmodium falciparum (3D7, chloroquine-sensitive) | IC50 of 1.9 µM | griffith.edu.au |

| (1S,3S)-austrocortirubin | Plasmodium falciparum (Dd2, chloroquine-resistant) | IC50 of 2.2 µM | griffith.edu.au |

| (1S,3R)-austrocortirubin | Plasmodium falciparum (3D7, chloroquine-sensitive) | IC50 of 4.7 µM | griffith.edu.au |

| (1S,3R)-austrocortirubin | Plasmodium falciparum (Dd2, chloroquine-resistant) | IC50 of 11.1 µM | griffith.edu.au |

This data clearly indicates that the stereochemistry at the C-1 and C-3 positions of the this compound molecule significantly influences its antimalarial and antibacterial activities, with the (1S,3S) configuration showing superior potency. The different spatial arrangements of the substituents in the two isomers lead to different interactions with their biological targets. solubilityofthings.com

Strategies for Enhanced Activity and Selectivity through Structural Modification

Structural modification of natural products like this compound is a key strategy for developing new therapeutic agents with improved potency, selectivity, and other desirable drug-like properties. researchgate.net One of the primary approaches involves the semi-synthesis of analog libraries based on the natural product scaffold. griffith.edu.au

A notable strategy employed for modifying this compound involves the N-alkylation of the tetrahydroanthraquinone core. griffith.edu.au Inspired by the reactivity of related quinone-containing natural products, researchers have successfully replaced the methoxy (B1213986) group at the C-6 position with various primary amines. griffith.edu.au This late-stage functionalization allows for the introduction of chemical diversity into the molecule. researchgate.net

The objectives of these structural modifications include:

Increasing Potency: By introducing new functional groups, the binding affinity of the molecule to its biological target can be enhanced.

Improving Selectivity: Modifications can be designed to increase the compound's selectivity for a particular target, such as cancer cells over healthy cells, thereby reducing potential toxicity. griffith.edu.au

Enhancing Stability: Structural changes can improve the metabolic stability of the compound. griffith.edu.au

A study involving the semi-synthesis of a library of N-substituted tetrahydroanthraquinones derived from (1S,3S)-austrocortirubin was conducted to explore these possibilities. griffith.edu.au While the parent compound, (1S,3S)-austrocortirubin, remained the most active against P. falciparum in this particular study, the research demonstrated the feasibility of using this scaffold for generating diverse analogs for further screening and optimization. griffith.edu.au

Ecological Role and Chemotaxonomic Implications

Role as a Fungal Defense Metabolite

Austrocortirubin (B605689), a tetrahydroanthraquinone (B8792033) pigment, functions as a significant antibacterial metabolite for the fungi that produce it. wikipedia.orgnih.gov This role is a crucial aspect of the organism's defense mechanisms to survive in its environment. nih.gov Research has demonstrated its effectiveness, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net

Studies screening metabolites from Australian macrofungi of the genus Cortinarius identified a group of fungal octaketides, including this compound, that strongly inhibit the growth of Staphylococcus aureus. nih.govresearchgate.net However, its potency against the Gram-negative bacterium Pseudomonas aeruginosa was not significant in the same study. nih.gov The antibacterial activity of these pigments is believed to be a defense strategy for the fungus. nih.govacs.org The isolation of tetrahydroanthraquinones with antibacterial properties was first reported from the ethanol (B145695) extracts of the fruiting bodies of Dermocybe splendida. acs.org

Detailed findings on the antimicrobial activity of this compound and related compounds are presented below.

| Compound | Target Organism | Activity (IC50) | Source Organism |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.7-12 µg/mL nih.govresearchgate.net | Cortinarius sp. nih.gov |

| Austrocortilutein (B1231487) | Staphylococcus aureus | 0.7-12 µg/mL nih.govresearchgate.net | Cortinarius sp. nih.gov |

| Torosachrysone | Staphylococcus aureus | 0.7-12 µg/mL nih.govresearchgate.net | Cortinarius sp. nih.gov |

| Physcion | Staphylococcus aureus | 0.7-12 µg/mL nih.govresearchgate.net | Cortinarius sp. nih.gov |

| Physcion | Pseudomonas aeruginosa | 1.5 µg/mL nih.gov | Cortinarius sp. nih.gov |

| Emodin (B1671224) | Staphylococcus aureus | 0.7-12 µg/mL nih.govresearchgate.net | Cortinarius sp. nih.gov |

| Emodin | Pseudomonas aeruginosa | 2.0 µg/mL nih.gov | Cortinarius sp. nih.gov |

Chemo-systematic Distribution within Fungal Genera

The distribution of pigments like this compound is of considerable importance for the chemotaxonomy of fungi, particularly within the closely related genera Cortinarius and Dermocybe. zobodat.atresearchgate.net The presence and specific combinations of these secondary metabolites can help differentiate infrageneric taxa and reinforce groupings based on morphological criteria. zobodat.at Many of these pigments, especially those found in Australian and New Zealand species, are distinct from those in the Northern Hemisphere and often have a limited distribution, sometimes to a single species, making them valuable chemotaxonomic markers. researchgate.netzobodat.at

This compound was first identified as a principal red pigment in Dermocybe splendida, where it co-occurs with the yellow pigment austrocortilutein. zobodat.atnaturalproducts.net It is considered the most predominant color compound in the fruitbodies of this species. zobodat.at The simultaneous presence of this compound, austrocortilutein, and xanthopurpurin (B15295) is considered a unique pigmentation pattern characteristic of D. splendida. landcareresearch.co.nz A similar pigment profile has been suggested for the taxonomically uncertain Australian species Cortinarius umbonatus. landcareresearch.co.nz

The known distribution of this compound is largely confined to specific taxa within Australasia.

| Fungal Species | Genus (Subgenus) | Geographic Location | Notes |

|---|---|---|---|

| Dermocybe splendida | Dermocybe | Australia, New Zealand zobodat.atlandcareresearch.co.nz | Principal red pigment, co-occurs with austrocortilutein. zobodat.at |

| Dermocybe erythrocephala | Dermocybe | Australia (Queensland) zobodat.at | One of only two other Australian species known to contain this compound-type pigments. zobodat.at |

| Cortinarius basirubescens | Cortinarius | Australia zobodat.at | Contains red pigments including this compound, restricted to the base of the stipe. zobodat.at |

| Cortinarius umbonatus | Cortinarius (Dermocybe) | Australia landcareresearch.co.nz | Reported to have a similar pigmentation pattern to D. splendida, though taxonomically doubtful. landcareresearch.co.nz |

Future Research Directions

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of fungal anthraquinones is a complex process, and the specific pathways for many compounds, including austrocortirubin (B605689), are still being fully mapped. Future research will likely focus on identifying the complete gene cluster responsible for this compound production.

It has been established that tetrahydroanthraquinones like (1S,3S)-austrocortirubin are octaketides, formed in the fungal fruit bodies of Dermocybe splendida. A key precursor in this pathway is the gentiobioside of the dihydroanthracenone known as (S)-torosachrysone nih.gov. This indicates that the core scaffold is assembled from eight acetate (B1210297) units via the polyketide pathway.

Recent discoveries in the related Cortinarius genus have revealed an unprecedented class of non-reducing polyketide synthases (NR-PKSs) responsible for producing atrochrysone (B1255113) carboxylic acid, a universal precursor for many anthraquinones nih.gov. These fungal PKSs are evolutionarily distinct from their bacterial and plant counterparts, highlighting convergent evolution in biosynthetic capabilities nih.govresearchgate.net. A primary goal for future research is to isolate and characterize the specific PKS and the suite of tailoring enzymes (e.g., hydroxylases, methyltransferases, and glycosyltransferases) that convert the (S)-torosachrysone precursor into the final this compound molecule. The identification of these novel enzymes could provide powerful new tools for biocatalysis and synthetic biology.

Development of Advanced Synthetic Methodologies for Complex Analogues

While the total synthesis of certain stereoisomers of this compound has been achieved, the development of more advanced and flexible synthetic routes is crucial for exploring its full therapeutic potential bohrium.commdpi.com. Future synthetic efforts will be directed towards creating a diverse library of complex analogues to perform detailed structure-activity relationship (SAR) studies.

Preliminary research into the SAR of this compound has already yielded significant insights. For instance, the specific stereochemistry and presence of hydroxyl groups on the tetrahydroquinone ring are critical for its biological activity; the elimination of even a single hydroxyl group, or the inversion of the stereochemistry at the tertiary hydroxyl position, leads to a loss of activity griffith.edu.au. Conversely, the addition of a three-atom linker with a phenyl or para-chlorophenyl group has been shown to enhance cytotoxicity, though this effect is specific to the linker and the aromatic group used griffith.edu.au.

Advanced synthetic methodologies, such as asymmetric catalysis and late-stage functionalization, could enable the efficient and stereocontrolled synthesis of analogues with modifications at various positions. This would allow for a systematic exploration of how different functional groups impact the compound's potency, selectivity, and pharmacokinetic properties, paving the way for the design of more effective therapeutic agents nih.govodu.eduresearchgate.netnih.gov.

In-depth Elucidation of Molecular Targets and Pathways

One of the most compelling areas of this compound research is its mechanism of action as an anticancer agent. Studies have shown that (1S,3S)-austrocortirubin exhibits a unique mode of action that is distinct from conventional DNA-damaging drugs like doxorubicin (B1662922) nih.gov.

Research has demonstrated that this compound induces significant DNA damage in human colon cancer (HCT116) cells across multiple phases of the cell cycle (G0/G1, S, and G2) griffith.edu.aunih.gov. This damage is evidenced by the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker for DNA double-strand breaks griffith.edu.aunih.gov. The extensive DNA damage prevents the cells from entering mitosis, forcing them to arrest at the G2/M checkpoint griffith.edu.au. This checkpoint is a critical control mechanism that halts cell division to allow for DNA repair; if the damage is too severe, it can trigger programmed cell death, or apoptosis griffith.edu.aunih.gov. Ultimately, the accumulation of DNA damage caused by this compound leads to the induction of apoptosis in the cancer cells nih.gov.

Future research will aim to identify the precise molecular targets of this compound. While it is known to cause DNA damage, it is unclear if it does so by direct intercalation (like doxorubicin), inhibition of enzymes like topoisomerase II, or through other mechanisms such as the generation of reactive oxygen species nih.govuniroma1.ityoutube.comremedypublications.com. Elucidating these specific interactions and the downstream signaling pathways that lead to G2/M arrest and apoptosis will be critical for understanding its unique biological profile and for its potential development as a therapeutic agent.

| Cell Cycle Phase | Effect of (1S,3S)-Austrocortirubin on HCT116 Cells | Key Observations |

| G0/G1, S, G2 | Induces significant DNA damage in all phases. | Damage is confirmed by the presence of the DNA damage marker γH2AX. griffith.edu.au |

| S Phase | Causes the highest amount of DNA damage. | Over 90% of cells in S phase show evidence of DNA damage upon treatment. griffith.edu.au |

| G2/M Checkpoint | Causes cell cycle arrest; cells are stopped from entering mitosis. | The checkpoint activation prevents the division of cells with damaged DNA. griffith.edu.aunih.gov |

| Overall | Induces apoptosis (programmed cell death). | The extensive and irreparable DNA damage ultimately triggers apoptosis. nih.gov |

Biotechnological Production and Strain Optimization for Enhanced Yields

Currently, this compound is obtained by extraction from wild-harvested mushrooms, a process that is neither scalable nor sustainable for large-scale applications. A significant future research direction is the development of biotechnological production platforms. This would involve heterologous expression of the this compound biosynthetic gene cluster (BGC) in a microbial host that is amenable to industrial fermentation.

Once the complete BGC for this compound is identified, it can be cloned and introduced into a well-characterized fungal host, such as Aspergillus niger, or a bacterial host like Streptomyces bohrium.comrsc.orgsemanticscholar.orgdntb.gov.uanih.gov. These hosts are widely used in industry due to their rapid growth, genetic tractability, and ability to produce high titers of secondary metabolites.

Achieving high yields will require significant strain optimization. This can involve several strategies:

Metabolic Engineering: Modifying the host's primary metabolism to increase the intracellular pool of precursor molecules, such as acetyl-CoA and malonyl-CoA, which are the building blocks for polyketide synthesis.

Process Optimization: Fine-tuning fermentation parameters such as media composition, pH, temperature, and aeration to maximize productivity mdpi.comresearchgate.netwikipedia.orgyoutube.com.

Genetic Modification: Overexpressing key biosynthetic genes or regulatory elements within the cloned BGC to enhance the metabolic flux towards this compound.

Developing a robust fermentation process is essential to produce sufficient quantities of this compound for extensive preclinical and clinical studies, as well as for any potential commercial applications mdpi.com.

Comparative Chemical Ecology Studies with Related Metabolites

Fungal pigments are not merely for coloration; they play crucial roles in the organism's survival and interaction with its environment. This compound and related anthraquinones from Cortinarius species likely serve as a chemical defense arsenal (B13267) for the fungus.

Comparative studies have shown that this compound possesses strong antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, with a reported IC50 value of 0.7-12 µg/mL nih.gov. Its activity can be compared to other co-occurring pigments. For example, emodin (B1671224) and physcion, also found in Cortinarius, are not only potent against S. aureus but also inhibit the Gram-negative Pseudomonas aeruginosa nih.gov. This suggests that the fungus produces a cocktail of metabolites to defend against a broad spectrum of competing microbes.

Furthermore, many anthraquinones from Cortinarius are known to be photoactive, meaning their toxicity is enhanced upon exposure to light uibk.ac.atnih.govnih.govchemrxiv.org. This property could serve as a defense mechanism against fungivores (organisms that eat fungi), where tissue damage exposes the pigments to sunlight, activating their toxicity uibk.ac.at. The strategic localization of these pigments in the most exposed and vulnerable parts of the mushroom, such as the gills, supports this defensive hypothesis uibk.ac.at.

Future research should involve comparative studies to assess the specific ecological roles of this compound in relation to other fungal metabolites. This includes evaluating its activity against a wider range of bacteria, fungi, and insect predators, and investigating its potential phototoxicity. Understanding these ecological functions provides insight into the evolutionary pressures that led to the production of such complex molecules and can guide the discovery of new, ecologically relevant bioactivities.

Q & A

Q. What are the established methodologies for isolating and purifying Austrocortirubin from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel) and HPLC for purification. Key steps include:

- Solvent selection : Polar solvents for initial extraction, adjusted based on compound solubility .

- Characterization : Purity must be validated via TLC and HPLC, with ≥95% purity required for experimental use .

- Documentation : Full experimental protocols (e.g., solvent ratios, temperature, flow rates) should be detailed in supplementary materials to ensure reproducibility .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

A multi-technique approach is essential:

-

Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for functional group and connectivity analysis .

-

Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

-

X-ray crystallography : For absolute stereochemistry determination (if crystals are obtainable) .

Example Data Table:Technique Parameters Purpose ¹³C NMR 125 MHz, CDCl₃ Identify carbonyl and aromatic carbons HRMS ESI+, m/z Confirm molecular ion [M+H]⁺

Q. What in vitro assays are recommended for initial bioactivity screening of this compound?

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Dose-response curves : Include at least five concentrations to establish potency and selectivity .

II. Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across different cellular models?

Contradictions may arise from variability in:

- Cell line specificity : Compare transcriptomic profiles of responsive vs. non-responsive models .

- Experimental conditions : Standardize culture media, passage numbers, and incubation times .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of differences .

Recommended workflow: Replicate experiments in ≥3 independent labs and perform meta-analysis .

Q. What strategies optimize the synthetic yield of this compound analogs while maintaining stereochemical fidelity?

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s) for enantioselective synthesis .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Scale-up protocols : Pilot studies must balance temperature and solvent polarity to avoid racemization .

Q. What mechanistic studies are critical to elucidate this compound’s interaction with biological targets?

Q. How can researchers assess this compound’s stability under varying physiological conditions?

- pH stability : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Conduct accelerated aging studies under UV/visible light .

III. Methodological Best Practices

- Data contradiction resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Literature integration : Cross-reference synthetic protocols with existing patents or journals to avoid redundancy .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and supplementary data .

Note: Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize databases like SciFinder and Reaxys for literature validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.